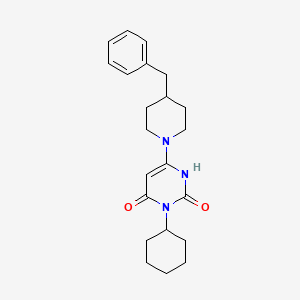

6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione

Description

6-(4-Benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative featuring a cyclohexyl substituent at position 3 and a 4-benzylpiperidin-1-yl group at position 4. The compound’s structure combines a rigid cyclohexyl moiety with a benzylpiperidine group, which may enhance lipophilicity and influence receptor-binding interactions. For example, structurally similar compounds like 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione (yield: 73%) are synthesized via Pd-catalyzed carbonylation and cyclization steps .

Properties

IUPAC Name |

6-(4-benzylpiperidin-1-yl)-3-cyclohexyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2/c26-21-16-20(23-22(27)25(21)19-9-5-2-6-10-19)24-13-11-18(12-14-24)15-17-7-3-1-4-8-17/h1,3-4,7-8,16,18-19H,2,5-6,9-15H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGLOYUMFACIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C=C(NC2=O)N3CCC(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-benzylpiperidin-1-yl)-3-cyclohexylpyrimidine-2,4(1H,3H)-dione , a compound with the molecular formula , has garnered attention for its potential biological activities, particularly as a sodium channel blocker and in the context of pain management. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

The compound is characterized by the following structural features:

- Molecular Weight : 365.49 g/mol

- IUPAC Name : this compound

- Synonyms : MLS000094377

Sodium Channel Blockade

Research indicates that this compound acts primarily as a broad-spectrum sodium channel blocker . Sodium channels are crucial for the generation and propagation of action potentials in neurons. The blockade of these channels can effectively reduce neuronal excitability, making it a potential therapeutic agent for conditions like neuropathic pain.

Pharmacological Studies

In pharmacological studies, the compound has shown promising results in inhibiting voltage-gated sodium channels (VGSCs). A notable study demonstrated that derivatives of pyrimidine compounds, including this specific structure, exhibited significant activity against VGSCs, which are implicated in pain pathways .

Case Studies

- Pain Management : In clinical settings, compounds similar to this compound have been evaluated for their effectiveness in managing chronic pain. Patients with conditions such as diabetic neuropathy reported improved pain scores when treated with sodium channel blockers .

- Neuropathic Pain Models : Animal models have been utilized to assess the efficacy of this compound in reducing pain responses. Studies indicated a significant reduction in pain behavior in rodents subjected to nerve injury when treated with sodium channel blockers derived from pyrimidine structures .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits specific sodium channels (e.g., Nav1.7 and Nav1.9) with IC50 values indicating potent activity .

Data Table: Sodium Channel Inhibition Potency

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits therapeutic potential, further studies are necessary to evaluate long-term safety and side effects associated with its use.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity: The 4-benzylpiperidin-1-yl group in the target compound likely increases membrane permeability compared to hydroxyl or amino substituents .

- Receptor Binding : Miricorilant’s trifluoromethylbenzyl and trans-cyclohexyl groups optimize glucocorticoid receptor antagonism, whereas the target compound’s benzylpiperidine may target different receptors .

Key Observations :

Key Observations :

- The benzylpiperidine moiety in the target compound may confer antimicrobial or CNS activity, as seen in structurally related thieno-pyrimidines .

- Biphenyl derivatives in prioritize HIV inhibition, while bulky substituents (e.g., miricorilant) optimize receptor antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.